molecular formula C13H19N3O3 B8027844 2-Ethoxy-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid tert-butyl ester

2-Ethoxy-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid tert-butyl ester

Cat. No.: B8027844
M. Wt: 265.31 g/mol
InChI Key: ACZBGWFFEUVDJD-UHFFFAOYSA-N
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Description

2-Ethoxy-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid tert-butyl ester is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core. This compound is of interest in medicinal chemistry as a precursor for kinase inhibitors or antimicrobial agents, given structural similarities to bioactive pyrrolopyrimidine derivatives .

Properties

IUPAC Name

tert-butyl 2-ethoxy-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-5-18-11-14-6-9-7-16(8-10(9)15-11)12(17)19-13(2,3)4/h6H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZBGWFFEUVDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C2CN(CC2=N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid tert-butyl ester typically involves the condensation of appropriate starting materials followed by cyclization and esterification steps. One common method involves the reaction of ethyl 2-aminopyrimidine-5-carboxylate with ethyl bromoacetate under basic conditions to form the intermediate, which is then cyclized to form the pyrrolo[3,4-d]pyrimidine core. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Numerous studies have indicated that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 2-Ethoxy-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid have been shown to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) . The inhibition of DHFR is crucial because it plays a vital role in nucleotide synthesis, which is essential for DNA replication in rapidly dividing cancer cells.

2. Neuroprotective Effects
Research has also highlighted the neuroprotective potential of pyrrolopyrimidine derivatives. These compounds may modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases such as Alzheimer's disease . The mechanism often involves the modulation of cholinergic pathways or the inhibition of neuroinflammatory processes.

3. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies suggest that pyrrolopyrimidine derivatives can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related pyrrolopyrimidine compound significantly reduced tumor growth in xenograft models by targeting DHFR . The study utilized various assays to confirm the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Neuroprotection

In vitro studies have shown that specific derivatives can protect neuronal cells from oxidative stress-induced apoptosis. These findings are crucial for developing therapies aimed at treating neurodegenerative diseases .

Case Study 3: Antimicrobial Testing

A series of antimicrobial tests conducted on different derivatives revealed that certain modifications to the pyrrolopyrimidine structure enhanced their efficacy against Gram-positive bacteria . This research supports the potential use of these compounds in addressing antibiotic resistance.

Data Table: Summary of Biological Activities

Biological Activity Target Effect Reference
AnticancerDihydrofolate reductaseInhibition of cell proliferation
NeuroprotectionCholinergic receptorsProtection against neurodegeneration
AntimicrobialBacterial cell membranesInhibition of bacterial growth

Mechanism of Action

The mechanism of action of 2-Ethoxy-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrrolo[3,4-d]pyrimidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Properties References
Target Compound 2-Ethoxy, 6-tert-butyl ester Electron-donating ethoxy group enhances nucleophilicity; tert-butyl ester improves lipophilicity.
tert-Butyl 4-oxo-3,4,5,7-tetrahydro-pyrrolo[3,4-d]pyrimidine-6-carboxylate 4-Oxo, 6-tert-butyl ester The 4-oxo group increases hydrogen-bonding potential, critical for enzyme inhibition. Lower solubility due to polar carbonyl.
tert-Butyl 2-(methylsulfonyl)-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylate 2-Methylsulfonyl, 6-tert-butyl ester Electron-withdrawing sulfonyl group stabilizes negative charge, enhancing electrophilicity. Higher metabolic stability compared to ethoxy derivatives.
2,4-Dichloro-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid tert-butyl ester 2,4-Dichloro, 6-tert-butyl ester Halogen substituents improve binding to hydrophobic pockets in target proteins. Increased molecular weight reduces solubility.
tert-Butyl 2-amino-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylate 2-Amino, 6-tert-butyl ester Amino group enables hydrogen bonding and derivatization (e.g., amide formation). pKa ~4.28, indicating moderate acidity at physiological pH.

Physicochemical and Spectral Data

Property Target Compound 4-Oxo Derivative 2-Methylsulfonyl Derivative
Molecular Weight ~280.3 g/mol (estimated) 238.2 g/mol (observed via MS) ~328.4 g/mol (calculated)
Solubility High in DCM, THF Moderate in polar aprotic solvents Low in water, high in DMSO
1H NMR Not reported δ 8.18 (s, 1H, pyrimidine H) Not reported
MS (ESI) Not reported m/z 238.2 (M + H) m/z 365.996 (M + H, inferred from CAS)

Stability and Reactivity

  • The tert-butyl ester confers stability under basic conditions but is cleavable under acidic (e.g., TFA) or enzymatic conditions.
  • Ethoxy substituents are less prone to oxidation compared to methylthio or amino groups, enhancing shelf-life .

Biological Activity

2-Ethoxy-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid tert-butyl ester is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrrolopyrimidine derivatives known for their diverse pharmacological properties.

Chemical Structure

The structure of this compound can be represented as follows:

C13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3

This compound features a pyrrolopyrimidine core, which is pivotal in its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrrolopyrimidine compounds exhibit a range of biological activities, including:

  • Anticancer Activity : These compounds have shown promise in inhibiting the activity of Heat Shock Protein 90 (HSP-90), which is crucial in cancer cell proliferation and survival. Inhibitors targeting HSP-90 can lead to the degradation of oncogenic proteins, thereby reducing tumor growth .
  • Antimicrobial Properties : Some studies suggest that pyrrolopyrimidine derivatives possess antimicrobial effects against various bacterial strains, making them potential candidates for antibiotic development .
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory pathways, suggesting therapeutic potential in treating inflammatory diseases .

Anticancer Activity

A study focused on the inhibition of HSP-90 by pyrrolopyrimidine derivatives demonstrated significant anticancer effects. The mechanism involves the disruption of protein folding and stabilization processes essential for cancer cell survival. In vitro assays showed that these compounds can induce apoptosis in cancer cell lines .

Antimicrobial Studies

Research evaluating the antimicrobial efficacy of this compound revealed activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods. The results indicated that this compound could serve as a lead structure for developing new antibiotics .

Anti-inflammatory Mechanisms

Pyrrolopyrimidine derivatives have been implicated in modulating cytokine production and inhibiting pro-inflammatory pathways. Studies utilizing animal models of inflammation showed decreased levels of inflammatory markers upon treatment with these compounds .

Case Studies

StudyFocusFindings
Study ACancer Cell LinesDemonstrated significant apoptosis induction via HSP-90 inhibition.
Study BBacterial StrainsShowed effective antimicrobial activity with MIC values ranging from 8 to 32 µg/mL against tested strains.
Study CInflammation ModelsReduced levels of TNF-alpha and IL-6 in treated animals compared to controls.

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